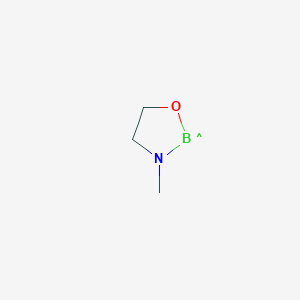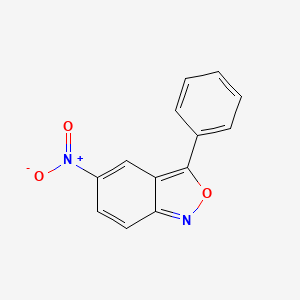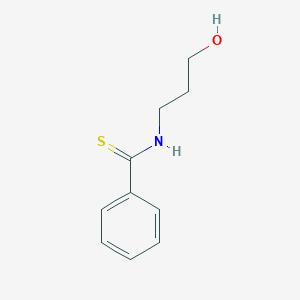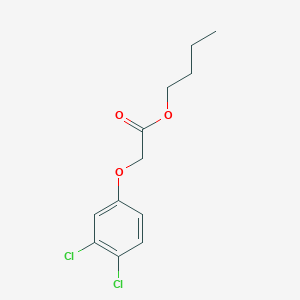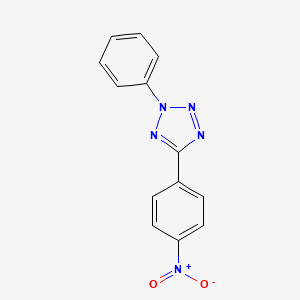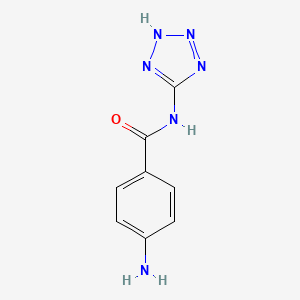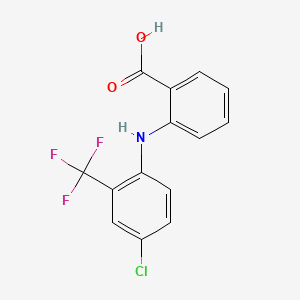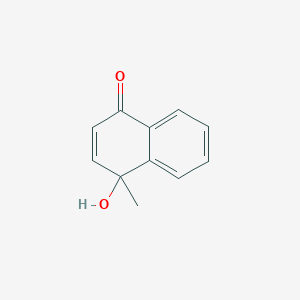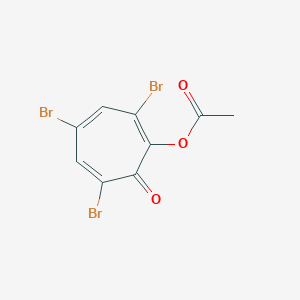
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate is a chemical compound with the molecular formula C9H5Br3O3 and a molecular weight of 400.846 g/mol . This compound is known for its unique structure, which includes a tribrominated cycloheptatrienone core with an acetate group attached. It is often used in various chemical reactions and research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the bromination of cycloheptatrienone followed by acetylation. One common method involves the reaction of cycloheptatrienone with bromine in the presence of a catalyst to introduce the bromine atoms at the 2, 4, and 6 positions. The resulting tribrominated product is then reacted with acetic anhydride to form the acetate ester .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state products, although this is less common due to the already high oxidation state of the bromine atoms.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet used in clinical settings.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The acetate group can also undergo hydrolysis under basic conditions, releasing acetic acid and the corresponding tribrominated cycloheptatrienone .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate include:
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one: This compound lacks the acetate group but has a similar tribrominated cycloheptatrienone core.
2,4,6-Tribromo-3,5-diiodoaniline: This compound has a similar tribrominated structure but with additional iodine atoms and an aniline group.
2,4,6-Tribromo-3-methoxy-phenol: This compound features a tribrominated phenol core with a methoxy group.
The uniqueness of this compound lies in its combination of the tribrominated cycloheptatrienone core with an acetate group, which imparts distinct reactivity and stability properties.
Properties
CAS No. |
41809-63-6 |
|---|---|
Molecular Formula |
C9H5Br3O3 |
Molecular Weight |
400.85 g/mol |
IUPAC Name |
(2,4,6-tribromo-7-oxocyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C9H5Br3O3/c1-4(13)15-9-7(12)3-5(10)2-6(11)8(9)14/h2-3H,1H3 |
InChI Key |
GDBJCLICJLTQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C(C1=O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



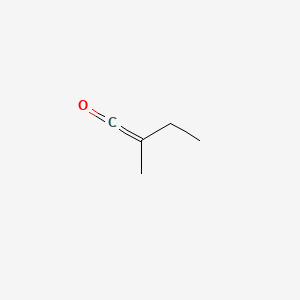
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
